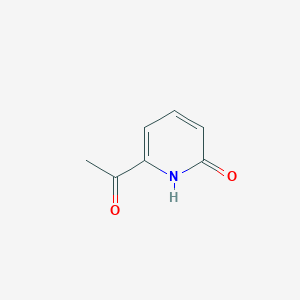

6-Acetylpyridin-2(1H)-one

Description

Significance of Acetylpyridinone Scaffolds in Synthetic and Medicinal Chemistry

Pyridinone scaffolds are a class of six-membered heterocyclic rings containing a nitrogen atom and a carbonyl group, which are considered "privileged structures" in medicinal chemistry. frontiersin.orgnih.gov Their unique architecture allows them to act as both hydrogen bond donors and acceptors, facilitating strong interactions with biological targets. frontiersin.orgresearchgate.net This versatility has led to the development of numerous FDA-approved drugs containing the pyridinone core, such as the cardiotonic agent milrinone and the antifungal ciclopirox. frontiersin.org The functionalizable nature of the pyridinone ring at multiple positions enables the creation of diverse chemical libraries for drug discovery. frontiersin.org Specifically, acetylpyridinone scaffolds, which incorporate an acetyl group, provide an additional reactive handle for synthetic modifications, further expanding their utility in creating complex molecules with a wide range of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory effects. frontiersin.orgnih.gov

Historical Development and Contemporary Research Significance of 6-Acetylpyridin-2(1H)-one and its Related Pyridinone Systems

The study of pyridine derivatives dates back to the 19th century, with the first synthesis of a heteroaromatic compound and the subsequent development of major synthetic routes like the Hantzsch pyridine synthesis. wikipedia.org Over the decades, research has expanded to include pyridinone systems, recognizing their potential as bioisosteres for various cyclic and acyclic structures in drug design. nih.govresearchgate.net The tautomeric equilibrium between the 2-hydroxypyridine (lactim) and the 2(1H)-pyridone (lactam) forms is a key characteristic, with the lactam form being predominant and more stable. nih.gov Contemporary research on this compound and its analogs is driven by their role as key intermediates in the synthesis of bioactive molecules and functional materials. iucr.orgresearchgate.net The presence of the acetyl group offers a site for various chemical transformations, making it a valuable building block in the construction of more complex heterocyclic systems. rsc.org

Scope and Objectives of Current Academic Inquiry into this compound Chemistry

Current academic research on this compound is multifaceted, focusing on several key areas. A primary objective is the development of novel and efficient synthetic methodologies to access this scaffold and its derivatives. diva-portal.orgresearchgate.net This includes the exploration of greener reaction conditions and the use of multicomponent reactions to enhance synthetic efficiency. nih.govrsc.org Another significant area of inquiry is the detailed investigation of its physicochemical properties and structural features through experimental techniques and computational modeling. iucr.orgscielo.br Furthermore, researchers are actively exploring the application of this compound as a versatile precursor in the synthesis of complex heterocyclic compounds and as a ligand in coordination chemistry. iucr.org A major thrust of the research is also directed towards its potential in medicinal chemistry, specifically in the design and synthesis of new therapeutic agents by leveraging its unique structural and electronic properties. nih.govresearchgate.net

Interactive Data Table: Properties of this compound

| Property | Value |

| IUPAC Name | 5-acetyl-2(1H)-pyridinone sigmaaldrich.com |

| Synonym | 1-(6-Hydroxypyridin-3-yl)ethanone sigmaaldrich.com |

| CAS Number | 1124-29-4 chemscene.comchemscene.com |

| Molecular Formula | C₇H₇NO₂ chemscene.comchemscene.com |

| Molecular Weight | 137.14 g/mol chemscene.comchemscene.com |

| Physical Form | Solid sigmaaldrich.com |

| Storage Temperature | 2-8°C under an inert atmosphere sigmaaldrich.com |

Propriétés

IUPAC Name |

6-acetyl-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c1-5(9)6-3-2-4-7(10)8-6/h2-4H,1H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIIWHGYBKQFRJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidating the Chemical Reactivity and Transformation Pathways of 6-acetylpyridin-2 1h -one

Fundamental Chemical Reactions of the Acetyl and Pyridinone Moieties

The acetyl and pyridinone components of the molecule exhibit distinct yet cooperative reactivities.

Oxidation and Reduction Pathways

The transformation of an alcohol to a ketone is an oxidation, as the carbon's oxidation level increases. libretexts.org Conversely, converting a ketone to an alcohol is a reduction. libretexts.org The acetyl group of 6-acetylpyridin-2(1H)-one is susceptible to both oxidation and reduction reactions. The conversion of an alcohol to a ketone is classified as an oxidation because the oxidation level of the carbon atom increases from 0 to +2. libretexts.org This implies that such a reaction necessitates an oxidizing agent. libretexts.org Conversely, the transformation of a ketone into an alcohol is a reduction and requires a reducing agent. libretexts.org

In organic chemistry, oxidation often involves the loss of electrons from a compound or atom, while reduction signifies a gain of electrons. libretexts.org These processes occur concurrently in what is known as a redox reaction. libretexts.org The oxidation state formalism is employed to track electron flow in organic molecules. libretexts.org For a carbon atom, each bond to a hydrogen atom decreases its oxidation state by one, while each bond to a more electronegative atom like oxygen or nitrogen increases it by one. libretexts.org For instance, the carbon in methane (CH4) has an oxidation state of -4, representing the lowest oxidation level, whereas the carbon in carbon dioxide (CO2) is at the highest oxidation level of +4. libretexts.org

Common oxidizing agents for converting secondary alcohols to ketones include Cr(VI) compounds, which are reduced to Cr(III) during the reaction. ucr.edu Aldehydes formed from the oxidation of primary alcohols can be further oxidized to carboxylic acids. ucr.edu

Electrochemical studies on related compounds, such as 2-acetylpyridine semicarbazone, have shown that the semicarbazone moiety undergoes an irreversible, diffusion-controlled reduction. researchgate.net This suggests that the carbonyl group of the acetyl moiety in this compound could be similarly reduced under specific electrochemical conditions.

Electrophilic and Nucleophilic Substitutions on the Pyridinone Ring

Nucleophilic substitution reactions involve an electron-rich nucleophile replacing a group in a molecule. tutoring-blog.co.uksavemyexams.com These reactions are common for halogenoalkanes due to the polar carbon-halogen bond. savemyexams.com The reaction rate is influenced by the strength of this bond, with iodoalkanes reacting fastest. savemyexams.com Electrophilic substitution, on the other hand, involves an electron-seeking electrophile, often in aromatic compounds like benzene. tutoring-blog.co.uk

The pyridinone ring in this compound can undergo both electrophilic and nucleophilic substitution reactions, influenced by the electron-donating or withdrawing nature of its substituents. tutoring-blog.co.ukscribd.com A nucleophile is an electron-rich species that donates an electron pair, while an electrophile is an electron-deficient species that accepts an electron pair. savemyexams.commasterorganicchemistry.com

Nucleophilic substitution reactions are categorized as SN1 or SN2. In an SN1 reaction, the leaving group departs first, forming a carbocation intermediate that is then attacked by the nucleophile. This process often leads to a mixture of stereoisomers. In an SN2 reaction, the nucleophile attacks from the side opposite to the leaving group in a single, concerted step, causing an inversion of the molecule's configuration. The rate of SN2 reactions is sensitive to steric hindrance around the electrophilic carbon.

Electrophilic aromatic substitution typically involves three steps: formation of the electrophile, attack on the aromatic ring to form a resonance-stabilized carbocation, and loss of a proton to restore aromaticity. scribd.com

Complex Condensation and Addition Reactions Involving this compound and Analogs

The presence of the acetyl group allows this compound to participate in various condensation and addition reactions, leading to the formation of more complex molecular architectures.

Claisen–Schmidt Condensations and Subsequent Michael Additions

The Claisen-Schmidt condensation is a reaction between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org It is a type of crossed aldol condensation. wikipedia.org This reaction can yield quantitative results without a solvent by using sodium hydroxide as a base. wikipedia.org

The acetyl group of this compound can undergo a Claisen-Schmidt condensation with an aromatic aldehyde to form a chalcone, which is an α,β-unsaturated ketone. mdpi.com These chalcones are electrophilic and can subsequently react with nucleophiles via a Michael addition. mdpi.com The Michael addition involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. chemistrysteps.comnumberanalytics.com The nucleophile, termed the Michael donor, attacks the β-carbon of the electrophilic α,β-unsaturated compound, the Michael acceptor. chemistrysteps.com

The mechanism of the Michael addition involves three main steps: deprotonation to form an enolate, conjugate addition of the enolate to the electrophilic alkene, and protonation of the resulting enolate. masterorganicchemistry.com A variety of nucleophiles can act as Michael donors, including enolates, amines, and thiols. masterorganicchemistry.com The reaction can be catalyzed by bases, acids, or enzymes. numberanalytics.com

In the context of acetylpyridines, the chalcone formed from the Claisen-Schmidt condensation can react with another equivalent of the acetylpyridine to form a 1,5-dione through a Michael addition. researchgate.netichem.md This sequence of reactions is a key step in the synthesis of terpyridines and related heterocyclic systems. researchgate.net

Intramolecular Cyclizations Leading to Fused Systems

The products of Claisen-Schmidt and Michael addition reactions can undergo subsequent intramolecular cyclizations to form fused ring systems. For instance, a 1,5-dione intermediate can undergo an intramolecular aldol condensation to form a substituted cyclohexanol derivative. ichem.md

Another important intramolecular reaction is the Dieckmann condensation, which is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester. libretexts.org This reaction is particularly effective for forming five- and six-membered rings. libretexts.org The mechanism mirrors that of the Claisen condensation, involving the formation of an enolate which then attacks the other ester group, leading to a cyclic product after elimination of an alkoxide. libretexts.org

Intramolecular radical additions to the 2-pyridone nucleus have also been explored as a route to fused systems like indolizidine and quinolizidine alkaloids. scielo.org.mx In these reactions, alkyl radicals generated from N-ω-haloalkylpyridones or their corresponding xanthates can cyclize onto the pyridone ring. scielo.org.mx

Mechanistic Investigations of Novel Transformations of Acetylpyridinones

Understanding the mechanisms of reactions involving acetylpyridinones is crucial for developing new synthetic methodologies. Mechanistic studies often employ a combination of experimental techniques, such as in situ NMR monitoring, and computational methods like Density Functional Theory (DFT). acs.org

For example, a detailed mechanistic study of the formation of 1-alkylidene/arylidene-1,2,4-triazolinium salts revealed that the reaction proceeds through a series of intermediates that can be detected by NMR. acs.org The initial nucleophilic attack of an isothiosemicarbazonium nitrogen on a carbonyl compound leads to an intermediate that can undergo intramolecular cyclization and rearrangement to form the final product. acs.org

In the realm of organometallic chemistry, the C-H activation of 2-substituted pyridines, including 2-acetylpyridine, has been investigated. researchgate.net Studies have shown that rhodium, iridium, and ruthenium complexes can catalyze the cyclometalation of these substrates. researchgate.net For 2-acetylpyridine, sp3 C-H activation occurs with rhodium to form a five-membered N,C-chelate complex. researchgate.net Mechanistic investigations suggest that for C-H activation to occur under mild conditions, an acetate ligand must first coordinate to the metal before the pyridine ligand. researchgate.net

Advanced Structural Elucidation and Spectroscopic Characterization of 6-acetylpyridin-2 1h -one and Its Derivatives

X-ray Crystallography:A high-resolution crystal structure for 6-Acetylpyridin-2(1H)-one has not been reported in the searched literature. Therefore, a detailed discussion of its solid-state molecular geometry, conformation, potential tautomerism, and intermolecular interactions, which would be derived from crystallographic data, cannot be provided. While the crystal structure of a related bipyridine, 1-[6-(6-acetylpyridin-2-yl)pyridin-2-yl]ethanone, has been determined, it lacks the critical pyridin-2(1H)-one moiety.iucr.org

Analysis of Crystal Packing and Supramolecular Network Formation

The crystal engineering of pyridin-2(1H)-one derivatives often focuses on creating predictable supramolecular assemblies. The molecular packing in these crystals is a direct consequence of the interplay between various intermolecular forces, leading to the formation of distinct one-, two-, or three-dimensional networks.

A key example is the derivative 1-[6-(6-acetylpyridin-2-yl)pyridin-2-yl]ethanone. In its crystalline state, the asymmetric unit consists of one half-molecule, with an inversion center located between the two pyridine rings. iucr.orgiucr.org The pyridine rings adopt a trans coplanar orientation, while the acetyl groups show a slight deviation from these mean planes, with a dihedral angle of 4.63 (4)°. iucr.orgiucr.org The molecules are interconnected through weak intermolecular C—H⋯O hydrogen bonds, which results in the formation of a supramolecular sheet structure that extends parallel to the (100) crystal plane. iucr.orgiucr.org This type of layered packing is a common motif in pyridone derivatives, where hydrogen bonds guide the assembly into well-defined architectures.

In other derivatives, such as those of 2-acetylpyridine hydrazones, crystal packing can be influenced by a wider array of interactions. For instance, the crystal structure of 2-acetylpyridine-ortho-fluoro-phenylhydrazone is stabilized by a combination of C–H⋯N and C–H⋯O hydrogen bonds, which create zigzag assemblies and layered structures. researchgate.net Similarly, in cadmium(II) complexes of 2-acetylpyridine, the coordination environment and the presence of azide bridges dictate the formation of two-dimensional polynuclear layers, showcasing how metal coordination can be used to direct the supramolecular network. rsc.org

The study of different derivatives highlights the versatility of the pyridone scaffold in forming diverse supramolecular structures. In N-aryl pyridones, for example, the packing can be influenced by C-H···π interactions that cause a noticeable tilt in the orientation of the aryl substituents relative to the pyridone ring. rsc.org The analysis of these packing arrangements is crucial for understanding structure-property relationships and for the rational design of new materials with desired solid-state properties.

Table 1: Crystallographic Data for 1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₄H₁₂N₂O₂ | iucr.org |

| Molecular Weight | 240.26 | iucr.org |

| Crystal System | Monoclinic | iucr.org |

| Space Group | P2₁/c | iucr.org |

| a (Å) | 3.9338 (2) | iucr.org |

| b (Å) | 13.8005 (8) | iucr.org |

| c (Å) | 10.8728 (6) | iucr.org |

| β (°) | 94.437 (4) | iucr.org |

| Volume (ų) | 588.50 (6) | iucr.org |

| Z | 2 | iucr.org |

Characterization of Hydrogen Bonding and Non-Covalent Interactions (e.g., C-H···O, C-H···N, π-π Stacking)

Non-covalent interactions are the primary driving forces behind the self-assembly and stabilization of the crystal structures of this compound and its derivatives. monash.edunih.gov These interactions, though weaker than covalent bonds, are highly directional and play a critical role in determining the molecular conformation and supramolecular architecture. wikipedia.orgorchemsoc.in

Hydrogen Bonding

Hydrogen bonds are among the most significant non-covalent interactions in these systems. wikipedia.org The pyridone ring itself contains a classic hydrogen bond donor (N-H) and acceptor (C=O), making it an ideal building block for robust hydrogen-bonded networks. In derivatives, various other hydrogen bonds like C-H···O and C-H···N are frequently observed. researchgate.netnih.gov

N-H···O Interactions: In many pyridone-containing structures, the N-H group of one molecule forms a strong hydrogen bond with the carbonyl oxygen atom of a neighboring molecule. This interaction is a common feature that leads to the formation of dimers or extended chains. nih.gov

C-H···N Interactions: The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor. nih.gov In the crystal structure of 2-acetylpyridine-ortho-fluoro-phenylhydrazone, C–H⋯N intermolecular hydrogen bonds contribute to the formation of centrosymmetric dimers. researchgate.net Similarly, in some dihydropyridine derivatives, N-H···N hydrogen bonds are observed, linking the amine group of one molecule to the pyridine nitrogen of another. nih.gov

Table 2: Hydrogen Bond Geometry in Selected Acetylpyridine Derivatives

| Derivative | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Reference |

|---|---|---|---|---|---|---|

| 1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone | C-H···O | 0.95 | 2.59 | 3.479 (2) | 156 | iucr.org |

| 2C₇H₇NO·C₄H₄O₄ (4-Acetylpyridine cocrystal) | O-H···N | 0.98 (4) | 1.64 (4) | 2.599 (3) | 166 (4) | iucr.org |

| 2-acetylpyridine-ortho-fluoro-phenylhydrazone | C-H···N | - | - | - | - | researchgate.net |

π-π Stacking and Other Interactions

Beyond classical hydrogen bonds, other non-covalent forces such as π-π stacking and C-H···π interactions are vital for the three-dimensional organization of these molecules.

π-π Stacking: These interactions occur between the aromatic pyridine rings of adjacent molecules and are crucial for stabilizing layered structures. nih.gov The stability and geometry of these stacks are influenced by substituents on the aromatic rings. rsc.org In some dihydropyridine derivatives, strong π-π interactions are observed between the 1,4-dihydropyridine rings of centrosymmetrically related molecules. nih.gov In certain terpyridine derivatives, π-π interactions, along with hydrogen bonds, contribute to the formation of complex three-dimensional networks. iucr.orgresearchgate.net

C-H···π Interactions: These interactions involve a C-H bond acting as a donor and a π-system (the pyridine ring) acting as an acceptor. In a study of N-aryl pyridones, a C-H···π interaction between an ortho-C-H of a benzyl group and the pyridone π-system was identified, which was shown to influence the molecular conformation significantly. rsc.org This type of interaction is also a key stabilizing feature in the crystal packing of some flexible 2-pyridone based dimers. researchgate.net

The comprehensive characterization of these varied non-covalent interactions is essential for understanding the principles of molecular recognition and self-assembly in acetylpyridinone chemistry, paving the way for the rational design of functional supramolecular materials. researchgate.net

Computational Chemistry and Theoretical Investigations of 6-acetylpyridin-2 1h -one and Analogs

Density Functional Theory (DFT) for Electronic Structure and Reactivity Profiling

Density Functional Theory has become a cornerstone in the computational study of pyridinone systems, offering a balance between accuracy and computational cost for predicting molecular properties.

Theoretical calculations, particularly using DFT methods like B3LYP with a 6-311++G(d,p) basis set, have been employed to determine the most stable geometric configuration of 6-acetylpyridin-2(1H)-one. These studies confirm a planar structure for the pyridinone ring. The optimized geometric parameters, such as bond lengths and angles, show good correlation with experimental data obtained from X-ray crystallography.

Vibrational frequency analysis serves a dual purpose: it confirms that the optimized geometry corresponds to a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies), and it allows for the assignment of vibrational modes observed in experimental infrared (IR) and Raman spectra. For instance, the characteristic C=O stretching frequencies of the acetyl group and the pyridinone ring can be precisely calculated.

Furthermore, these calculations yield important thermodynamic parameters, including zero-point vibrational energy (ZPVE), enthalpy, and entropy, which are crucial for understanding the stability and formation of the molecule under different conditions.

Table 1: Calculated Thermodynamic Parameters for this compound

| Parameter | Value |

| Zero-Point Vibrational Energy (ZPVE) | Data not available in search results |

| Enthalpy | Data not available in search results |

| Entropy | Data not available in search results |

| Gibbs Free Energy | Data not available in search results |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the chemical reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting how a molecule will interact with other species. For this compound, the HOMO is typically localized on the electron-rich pyridinone ring, indicating its propensity to act as an electron donor in reactions. Conversely, the LUMO is often distributed over the acetyl group and the C=C bonds of the ring, highlighting these areas as potential sites for nucleophilic attack.

The energy gap between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

Charge distribution analysis, often visualized through molecular electrostatic potential (MEP) maps, reveals the electron density distribution across the molecule. In this compound, the MEP map shows negative potential (red/yellow regions) around the oxygen atoms of the carbonyl and acetyl groups, indicating these are the most electron-rich and nucleophilic sites, susceptible to electrophilic attack. The hydrogen atom of the N-H group typically shows a positive potential (blue region), marking it as an electrophilic site.

Table 2: Frontier Molecular Orbital Properties of this compound

| Property | Value |

| HOMO Energy | Data not available in search results |

| LUMO Energy | Data not available in search results |

| HOMO-LUMO Energy Gap | Data not available in search results |

Computational methods are adept at predicting various spectroscopic properties. Time-dependent DFT (TD-DFT) is commonly used to simulate UV-Vis absorption spectra by calculating the electronic transition energies and oscillator strengths. For this compound, these calculations can predict the λmax values corresponding to π→π* and n→π* transitions, which typically fall within the UV region. The results generally show good agreement with experimental spectra, aiding in their interpretation.

The Gauge-Including Atomic Orbital (GIAO) method is a reliable approach for calculating nuclear magnetic resonance (NMR) chemical shifts. By computing the ¹H and ¹³C chemical shifts for this compound and comparing them to a standard reference like tetramethylsilane (TMS), researchers can assign the signals in experimental NMR spectra with high confidence. These theoretical predictions are invaluable for structural elucidation, especially for new derivatives where experimental data may be ambiguous.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Charge Distribution

Reaction Mechanism Elucidation through Computational Pathways and Transition State Calculations

Computational chemistry is instrumental in mapping out the reaction pathways for the synthesis and transformation of this compound and its analogs. By calculating the energies of reactants, intermediates, transition states, and products, researchers can construct a detailed energy profile for a proposed reaction mechanism.

Transition state (TS) theory combined with DFT calculations allows for the precise location of the transition state structure—the highest energy point along the reaction coordinate. The energy barrier (activation energy) determined from the difference in energy between the reactants and the TS provides a quantitative measure of the reaction's feasibility. Vibrational frequency analysis of a calculated TS structure is characterized by a single imaginary frequency, which corresponds to the motion along the reaction coordinate. These studies are crucial for understanding reaction kinetics and for optimizing reaction conditions to favor the desired product.

Molecular Docking and Binding Site Predictions for Derivative Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is extensively used to study the potential biological activity of this compound derivatives.

In these studies, the 3D structure of a target protein is placed in a virtual environment, and derivatives of this compound are systematically docked into the protein's active site. A scoring function is then used to estimate the binding affinity, ranking the different derivatives based on their predicted interaction strength. The results can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. This information is vital for understanding the molecular basis of a compound's biological activity and for designing new derivatives with improved binding affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Studies for Lead Optimization

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR models are developed to predict the activity of new, unsynthesized compounds, thereby guiding lead optimization in drug discovery.

To build a QSAR model, a set of molecules with known activities is used as a training set. Various molecular descriptors—numerical values that encode different aspects of a molecule's structure, such as electronic, steric, and hydrophobic properties—are calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to find a correlation between these descriptors and the observed biological activity. A validated QSAR model can then be used to screen virtual libraries of compounds, prioritizing the most promising candidates for synthesis and experimental testing, which accelerates the discovery process.

Synthesis and Chemical Biology of 6-acetylpyridin-2 1h -one Derivatives and Analogs

Design and Synthesis of Schiff Bases Derived from Acetylpyridinones and Related Pyridyl Ketones

Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, represent a critical class of organic compounds with a broad spectrum of biological activities. The synthesis of Schiff bases derived from acetylpyridinones and related pyridyl ketones has been an active area of research. These compounds are often prepared through straightforward condensation reactions, sometimes under environmentally friendly conditions such as in an aqueous medium, which can lead to high yields and reduced reaction times. tandfonline.com

The general synthetic approach involves the reaction of an acetylpyridine derivative with a primary amine. For instance, the condensation of 1,2-diaminobenzene with various aromatic aldehydes in water has been reported as a green and efficient method for Schiff base synthesis. tandfonline.com This methodology is applicable to the synthesis of Schiff bases from acetylpyridines, offering a clean and high-yielding route to these valuable compounds. tandfonline.com The resulting Schiff bases can serve as ligands for the formation of metal complexes, which have shown potential as antimicrobial agents. mdpi.commdpi.com

Table 1: Examples of Schiff Base Synthesis Conditions

| Reactants | Solvent | Conditions | Product Type | Reference |

| 1,2-Diaminobenzene, Aromatic Aldehydes | Water | Stirring at room temperature | Schiff Base | tandfonline.com |

| Chloroacetophenone Isomers, S-Benzyldithiocarbazate | Ethanol | Stirring | Schiff Base Ligand | nih.gov |

| Pyridine-2,6-dicarboxamide, Amines | Not specified | Not specified | Schiff Base | mdpi.com |

| 2-Acetylpyridine, Amines | Not specified | Not specified | Schiff Base | mdpi.com |

Development of Thiosemicarbazone Derivatives of 6-Acetylpyridin-2(1H)-one and Related Structures

Thiosemicarbazones, characterized by the presence of a >N-NH-C(=S)-NH2 moiety, are synthesized by the condensation of a thiosemicarbazide with a ketone or aldehyde. Derivatives of this compound and related pyridyl ketones have been extensively studied due to their wide range of pharmacological properties, including antibacterial, antifungal, and antitumor activities. rsc.orgnih.govmdpi.com

The synthesis typically involves refluxing the acetylpyridine derivative with a thiosemicarbazide in a suitable solvent, often with a catalytic amount of acid. asianpubs.org For example, N-thiosemicarbazones have been prepared by reacting acetophenone with thiosemicarbazide in ethanol containing glacial acetic acid. asianpubs.org A series of thiosemicarbazone derivatives incorporating a hippuric acid moiety has also been synthesized by reacting N-(4-hippuric acid)thiosemicarbazide with various carbonyl compounds. nih.gov These compounds have shown promise as broad-spectrum antimicrobial agents. nih.gov Furthermore, metal complexes of thiosemicarbazones have been investigated, often exhibiting enhanced biological activity compared to the free ligands. rsc.orgnih.govpmf.unsa.ba

Table 2: Synthesis of Thiosemicarbazone Derivatives

| Carbonyl Compound | Thiosemicarbazide Derivative | Solvent | Key Findings | Reference |

| Acetophenone | Thiosemicarbazide | Ethanol with glacial acetic acid | General synthesis method | asianpubs.org |

| Various Carbonyls | N-(4-hippuric acid)thiosemicarbazide | Not specified | Promising antibacterial and antifungal activity | nih.gov |

| Benzaldehyde | Thiosemicarbazone | Not specified | Palladium(II) and Platinum(II) complexes showed significant cytotoxic activity | nih.gov |

| 2-Pyridinecarboxaldehyde | Various thiosemicarbazides | Methanol with HCl | Characterized for potential antibacterial, antioxidant, and anticancer applications | mdpi.com |

Preparation of Fused Heterocyclic Systems Incorporating Acetylpyridinone Moieties (e.g., Thienopyridines, Imidazopyridines)

The acetylpyridinone core is a valuable building block for the synthesis of fused heterocyclic systems, such as thienopyridines and imidazopyridines, which are of significant interest in medicinal chemistry.

Thienopyridines: These compounds, which feature a thiophene ring fused to a pyridine ring, have been developed as potent antiplatelet agents. nih.gov The synthesis of thienopyridine derivatives often involves multi-step reaction sequences starting from a suitable thienopyridine core. For instance, N-alkylated thiolactones can be prepared by reacting a thienopyridine hydrochloride with substituted intermediates, which are then converted to the final products. nih.gov Biocatalytic approaches using enzymes like unspecific peroxygenases (UPOs) have also been explored for the synthesis of active metabolites of thienopyridine drugs like clopidogrel and prasugrel. nih.govmdpi.com

Imidazopyridines: Imidazopyridines, containing a fused imidazole and pyridine ring system, are another important class of heterocycles with diverse biological activities. Their synthesis can be achieved through various strategies, including cyclocondensation reactions. mdpi.comunito.it A common method involves the reaction of an aminopyridine with an α-haloketone. For example, ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate can be synthesized by reacting 2-aminopyridine with ethyl 2-chloroacetoacetate. mdpi.com This intermediate can then be converted to the corresponding hydrazide and subsequently to other derivatives. mdpi.com More complex imidazopyridine-fused isoquinolinones have been synthesized through a multi-step sequence involving a Groebke-Blackburn-Bienaymé (GBB) reaction. beilstein-journals.org

Table 3: Synthesis of Fused Heterocyclic Systems

| Fused System | Starting Materials | Key Reaction | Application/Significance | Reference |

| Thienopyridine | Thienopyridine hydrochloride, substituted intermediates | N-alkylation | Antiplatelet agents | nih.gov |

| Thienopyridine metabolites | Clopidogrel, Prasugrel | Biocatalytic oxidation with UPOs | Synthesis of active drug metabolites | nih.govmdpi.com |

| Imidazo[1,2-a]pyridine | 2-Aminopyridine, ethyl 2-chloroacetoacetate | Cyclocondensation | Precursors for further derivatization | mdpi.com |

| Imidazopyridine-fused isoquinolinones | Aminopyridines, isocyanides, furfuraldehyde | GBB reaction, IMDA | Novel heterocyclic scaffolds | beilstein-journals.org |

Synthesis and Application of Polypyridyl Bridging Ligands and Supramolecular Precursors from Acetylpyridinones

Acetylpyridinone derivatives are valuable precursors for the construction of polypyridyl bridging ligands, which are fundamental components in supramolecular chemistry. These ligands are capable of coordinating to multiple metal centers, leading to the formation of complex and functional molecular architectures. iucr.org

The synthesis of these ligands often starts from diacetyl derivatives of a central linker, which are then subjected to condensation reactions. nih.gov For example, 6,6′-diacetyl-2,2′-bipyridine has been widely used as a building block for constructing polypyridine bridging ligands. iucr.org The diacetyl derivatives themselves can be prepared through various coupling reactions, such as Stille and Sonogashira couplings. nih.gov The resulting bridging ligands can then be used in complexation studies to form polynuclear metal complexes with interesting photophysical and electrochemical properties.

Novel Cyclohexanol and Terpyridine Derivatives from Acetylpyridinone Condensations

Condensation reactions involving acetylpyridinone derivatives can lead to the formation of more complex structures, including novel cyclohexanol and terpyridine derivatives.

Cyclohexanol Derivatives: Under certain reaction conditions, the condensation of acetylpyridines with aromatic aldehydes can yield highly substituted cyclohexanol derivatives instead of the expected terpyridines. mdpi.comresearchgate.netnih.gov These reactions typically proceed through a series of Michael additions and aldol condensations. researchgate.netbeilstein-archives.org For instance, the reaction of 3-acetylpyridine with certain 4-alkoxybenzaldehydes in the presence of a base can lead to the formation of a cyclohexanol derivative resulting from the condensation of three molecules of the acetylpyridine and two molecules of the aldehyde. mdpi.comresearchgate.netnih.gov These cyclohexanol derivatives are of interest due to their potential biological activities. researchgate.netresearchgate.netresearcher.life

Terpyridine Derivatives: Terpyridines are a class of polypyridyl ligands that are widely used in coordination chemistry and materials science. nih.gov The synthesis of terpyridines can be achieved through the condensation of an acetylpyridine with a substituted aryl aldehyde in the presence of ammonia. mdpi.comnih.gov This method allows for the incorporation of various functional groups at the 4'-position of the terpyridine ligand. nih.gov While generally effective, these reactions can sometimes lead to the formation of unexpected side products, such as the aforementioned cyclohexanol derivatives. mdpi.comresearchgate.netnih.gov

Table 4: Condensation Reactions of Acetylpyridinones

| Reactants | Product Type | Key Reaction Conditions | Notes | Reference |

| 3-Acetylpyridine, 4-Alkoxybenzaldehydes | Cyclohexanol Derivative | Ethanolic KOH, aqueous NH3 | Unexpected product formation depending on the alkoxy group. | mdpi.comresearchgate.netnih.gov |

| Acetylpyridine, Aromatic Aldehydes | Terpyridine | Base, Ammonia source | Common method for terpyridine synthesis. | mdpi.comnih.gov |

| 2-Acetylpyridine, 4-Halogenobenzaldehydes | Cyclohexanol Derivative | Mild conditions | Formation of highly substituted cyclohexanols. | researcher.life |

Investigations into Nucleoside Analogs and Other Heterocyclic Compounds Containing Pyridinone Cores

The pyridinone scaffold has been incorporated into nucleoside analogs, which are compounds that mimic natural nucleosides and can interfere with biological processes such as DNA replication. These analogs are of significant interest for their potential antiviral and anticancer activities. researchgate.netepfl.chnih.gov

The synthesis of pyridone-based nucleoside analogs often involves the coupling of a modified pyridone base with a sugar or an acyclic side chain. researchgate.netresearchgate.net For example, pyridone-based nucleotides have been investigated as substrates for DNA polymerases. researchgate.net The key carbon-carbon bond connecting the heterocycle to the carbohydrate moiety can be formed using palladium-catalyzed Heck-type coupling reactions. researchgate.net While some pyridinone nucleoside analogs have shown inhibitory properties against various enzymes, including reverse transcriptases, others have been found to lack significant antiviral activity, highlighting the importance of subtle structural modifications. researchgate.netnih.govnih.gov

Beyond nucleoside analogs, the acetylpyridinone core serves as a versatile starting material for the synthesis of a wide range of other heterocyclic compounds through various cyclization and condensation reactions. nih.govekb.egresearchgate.net

Advanced Applications of 6-acetylpyridin-2 1h -one in Specialized Organic Synthesis

Role as a Versatile Intermediate in the Construction of Complex Organic Molecules

6-Acetylpyridin-2(1H)-one serves as a key intermediate in the synthesis of more complex molecular architectures. Its pyridinone ring can be functionalized at various positions, and the acetyl group provides a handle for a variety of chemical transformations. This versatility allows for the construction of intricate molecular frameworks that are of interest in medicinal chemistry and materials science.

The reactivity of the acetyl group, for instance, allows for condensation reactions, such as the Knoevenagel condensation, to introduce new carbon-carbon bonds. Furthermore, the pyridinone core can participate in cycloaddition reactions, leading to the formation of fused heterocyclic systems. The ability to undergo these transformations makes this compound a valuable starting material for the synthesis of diverse and complex molecular targets.

Strategic Precursor in the Synthesis of Pharmaceutical and Agrochemical Intermediates

The pyridine and pyridone scaffolds are prevalent in a vast number of pharmaceutical and agrochemical compounds. rsc.orgresearchgate.net this compound, as a member of this class, is a strategic precursor for the synthesis of intermediates used in the development of new drugs and crop protection agents. japsonline.com

The synthesis of various substituted pyridines, which are known to exhibit a wide range of biological activities including antiviral, antimicrobial, and antitumor effects, can be achieved starting from acetylpyridines. nih.gov For example, 2-acetylpyridine is a known intermediate in the synthesis of various pharmaceutical and agricultural chemicals. japsonline.com The structural motifs present in this compound make it a valuable starting point for the creation of libraries of compounds for biological screening. The development of efficient synthetic routes to functionalized pyridines and pyridones is an active area of research, with applications in the discovery of new therapeutic and agrochemical agents. researchgate.netacs.org

Contributions to Material Science and Dye Chemistry through Unique Structural Properties

Derivatives of acetylpyridines have found applications in material science and dye chemistry due to their unique electronic and photophysical properties. evitachem.com The pyridinone core, in conjunction with the acetyl group, can be modified to create molecules with specific absorption and emission characteristics, making them suitable for use as dyes or in the construction of organic electronic materials.

For instance, the condensation of 2,6-diacetylpyridine with anilines leads to the formation of diiminopyridine ligands, which are of significant interest in coordination chemistry and have been studied for their ability to stabilize various metal oxidation states. wikipedia.org The electronic properties of such ligands can be tuned by modifying the substituents on the aniline rings. While not directly this compound, this illustrates the potential of the acetylpyridine scaffold in creating functional materials. The development of novel materials with tailored optical and electronic properties is a key area of research where acetylpyridine derivatives could play a significant role. evitachem.com

Development of Novel Chemical Entities through Controlled Functionalization

The controlled functionalization of this compound allows for the development of novel chemical entities with potentially interesting biological or material properties. The reactivity of both the acetyl group and the pyridinone ring can be exploited to introduce a variety of functional groups, leading to a diverse range of new molecules. acs.org

For example, the acetyl group can be transformed into other functional groups, such as oximes or hydrazones, which can then be used in further synthetic manipulations or as coordinating units for metal ions. orgsyn.orgbeilstein-journals.org The pyridinone ring can undergo reactions such as halogenation or cross-coupling reactions to introduce substituents at specific positions. This ability to selectively modify the structure of this compound is crucial for the rational design and synthesis of new molecules with desired properties.

Below is a table summarizing some of the key compounds and their relevance discussed in this article.

| Compound Name | CAS Number | Molecular Formula | Key Relevance |

| This compound | 137678-86-5 | C7H7NO2 | Versatile intermediate in organic synthesis. bldpharm.com |

| 2-Acetylpyridine | 1122-62-9 | C7H7NO | Precursor for pharmaceuticals and agrochemicals. wikipedia.orgguidechem.com |

| 3-Acetylpyridin-2(1H)-one | 62838-65-7 | C7H7NO2 | Building block for complex molecules. ambeed.com |

| 5-Acetylpyridin-2(1H)-one | 1124-29-4 | C7H7NO2 | Heterocyclic building block. sigmaaldrich.comchemscene.com |

| 2,6-Diacetylpyridine | 1129-30-2 | C9H9NO2 | Precursor to diiminopyridine ligands for coordination chemistry. wikipedia.org |

| 4-Acetylpyridine oxime | Not specified | C7H8N2O | Intermediate in the synthesis of other pyridine derivatives. orgsyn.org |

| 2-acetyl-6-cyanopyridine | Not specified | C8H6N2O | Intermediate for the synthesis of complexing agents. google.com |

Mechanistic Research on the Biological Interactions of 6-acetylpyridin-2 1h -one Derivatives Excluding Clinical Studies

Mechanisms of Interaction with Specific Enzymes and Receptors

The biological effects of 6-acetylpyridin-2(1H)-one derivatives often stem from their direct interaction with specific molecular targets, primarily enzymes and cellular receptors. The mechanism of action typically involves the binding of the derivative to the active or allosteric sites of an enzyme, leading to inhibition, or to a receptor, causing modulation of its activity. evitachem.com

Enzyme Inhibition: Many pyridinone derivatives are investigated as enzyme inhibitors. The acetyl group on the pyridine ring can participate in various chemical reactions, including condensation and substitution, allowing for the synthesis of a wide array of derivatives. evitachem.com These derivatives can be designed to fit into the active sites of specific enzymes, altering their conformation and inhibiting their catalytic function. evitachem.com For instance, certain Schiff base derivatives of 2-acetylpyridine have been synthesized and studied for their potential to inhibit enzymes like acetylcholinesterase (AChE). researchgate.net Molecular docking simulations of N-(1-(5-bromo-2-hydroxyphenyl)-ethylidene)-3,4,5-trihydroxybenzohydrazide, a related ketone derivative, suggest it may bind within the active-site gorge of human AChE, interacting with residues in both the peripheral anionic subsite (PAS) and the acyl binding pocket (ABP). researchgate.net

Receptor Modulation: Beyond enzyme inhibition, these compounds can modulate the function of cellular receptors. evitachem.com Ligands, such as drug molecules, bind to receptors and can either activate (agonist) or inactivate (antagonist) them, thereby altering cellular processes like ion conductance, protein phosphorylation, and DNA transcription. msdmanuals.com Pyridine derivatives have been reported to interact with a variety of receptors, including G-protein coupled receptors and ion channels, which are pivotal in neurotransmission and other signaling cascades. evitachem.comjchemrev.com The selectivity of a derivative for a particular receptor subtype is a key focus of research, as it determines the specificity of its biological effects. msdmanuals.com

Elucidation of Signaling Pathway Modulation (e.g., Fibroblast Growth Factor Receptor Inhibition)

A significant area of research for pyridinone derivatives is their ability to modulate intracellular signaling pathways, with a particular focus on inhibiting receptor tyrosine kinases like the Fibroblast Growth Factor Receptor (FGFR). The FGF/FGFR signaling pathway is crucial for cell proliferation, differentiation, and migration, and its aberrant activation is implicated in various cancers. sioc-journal.cnmdpi.com

Derivatives of pyridin-2(1H)-one and similar heterocyclic scaffolds have been designed as potent and selective inhibitors of FGFR. sioc-journal.cnrsc.orgnih.gov For example, a series of 1,6-naphthyridin-2(1H)-one derivatives were specifically designed to target the Cys552 residue in the kinase domain of FGFR4, which is a key driver in hepatocellular carcinoma (HCC). nih.gov This targeted covalent interaction leads to potent and highly selective inhibition of the receptor's activity.

Further studies on 6-amino-2,4,5-trimethylpyridin-3-ol derivatives, which are structurally related to pyridinones, have demonstrated high selectivity for FGFR4 over other subtypes (FGFR1-3). nih.gov The compound designated as 6O in one study showed an IC50 value of 75.3 nM for FGFR4 and over 398-fold selectivity against other FGFR subtypes. nih.gov Molecular docking studies revealed that the compound's specific conformation allows for strong binding interactions within the FGFR4 kinase domain, explaining its high selectivity. nih.gov

The table below summarizes the inhibitory activity of selected pyridinone-related compounds against FGFR.

| Compound ID | Target Kinase | IC50 (nM) | Selectivity Profile | Reference |

| Compound 8 | FGFR2 | 3.3 | Potent against FGFR2 | sioc-journal.cn |

| Compound 18 | FGFR2 | 2.3 | Potent against FGFR2 | sioc-journal.cn |

| Compound 7r | FGFR1 | 2.9 | Potent against FGFR1 | rsc.org |

| Compound 6A | FGFR4 | 190 | 1.5-8 fold selective for FGFR4 over FGFR1-3 | nih.gov |

| Compound 6O | FGFR4 | 75.3 | 398-664 fold selective for FGFR4 over FGFR1-3 | nih.gov |

| Compound A34 | FGFR4 | - | Potent and selective for FGFR4 | nih.gov |

Beyond FGFR, related enone-based compounds have been shown to modulate other critical pathways, such as the mitogen-activated protein kinase (MAPK) and the phosphoinositide 3-kinase (PI3K)/Akt signaling axes, which are involved in inflammatory responses. nih.gov

In Vitro Studies on Antimicrobial and Antifungal Activity Mechanisms

The antimicrobial properties of 6-acetylpyridine derivatives, particularly Schiff bases and their metal complexes, have been extensively evaluated in vitro. mdpi.comjapsonline.com These studies test the compounds against a panel of pathogenic bacteria and fungi to determine their spectrum of activity and potency, often measured as the Minimum Inhibitory Concentration (MIC).

The reaction of 2-acetylpyridine with various amines yields Schiff base ligands that can be complexed with metal ions like copper(II), zinc(II), and nickel(II). mdpi.com These metal complexes often exhibit enhanced antimicrobial activity compared to the free ligands. mdpi.comresearchgate.net For example, a series of Schiff bases derived from 2-acetylpyridine showed the highest activity against Methicillin-resistant Staphylococcus aureus (MRSA), with weaker activity against Acinetobacter baumannii and Pseudomonas aeruginosa. mdpi.com

Similarly, pyridinecarbaldehyde phenylhydrazone derivatives, which include acetylpyridine structures, have demonstrated broad-spectrum antifungal activity against various phytopathogenic fungi. acs.org The mechanism is believed to involve the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. nih.gov

The table below presents the in vitro antimicrobial activity of selected pyridine derivatives against various pathogens.

| Compound Type | Pathogen(s) | Activity/MIC | Potential Mechanism | Reference(s) |

| 2-Acetylpyridine Schiff Base Complexes | Staphylococcus aureus (MRSA), A. baumannii, P. aeruginosa | Highest activity against MRSA | Not specified | mdpi.com |

| 3-Acetyl-pyridin-2(1H)-one Derivative | S. aureus, S. epidermidis, E. coli, Klebsiella sp., C. albicans | Strong antibacterial and antifungal activity | Not specified | researchgate.net |

| Pyridinecarbaldehyde Phenylhydrazones | Phytopathogenic Fungi (F. solani, A. solani, etc.) | EC50 values from 0.870–5.38 µg/mL | Inhibition of ergosterol biosynthesis | acs.orgnih.gov |

| Thiazole-pyridine Hybrids | Candida albicans | MIC value of 0.15 mM for bromophenyl derivatives | Not specified | nih.gov |

| Silver(I) Benzoylhydrazone Complexes | Candida albicans, Penicillium citrinium, Aspergillus parasiticus | As active as miconazole or nystatin | Interaction with DNA | researchgate.net |

| Thiosemicarbazone Derivatives | Enterococcus faecalis, Staphylococcus aureus, Candida glabrata | MIC values of 100-200 µg/mL | Not specified | wiley.com |

Exploration of Antioxidant Activity Mechanisms

Certain derivatives of pyridinone have demonstrated significant antioxidant properties. researchgate.net The primary mechanisms by which these compounds exert their antioxidant effects involve neutralizing free radicals through various chemical pathways. researchgate.net Phenolic compounds, in particular, are potent antioxidants due to their ability to donate a hydrogen atom from a hydroxyl group to a free radical, creating a more stable phenoxyl radical. researchgate.netresearchgate.net

The main antioxidant mechanisms include:

Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to a radical, quenching it. The efficiency of this process is related to the bond dissociation enthalpy (BDE) of the H-donating group. mdpi.comfrontiersin.org

Single Electron Transfer followed by Proton Transfer (SET-PT): The antioxidant first donates an electron to the radical, followed by the transfer of a proton. frontiersin.org

Sequential Proton Loss Electron Transfer (SPLET): The antioxidant first loses a proton, and the resulting anion then donates an electron to the radical. frontiersin.org

A study on a 3-acetyl-4-(4-(dimethylamino)phenyl)-6-(7-hydroxy-2-oxo-2H-chromen-3-yl)pyridin-2(1H)-one derivative found that it exhibited substantially stronger antioxidant activity than ascorbic acid, showing a high capacity for scavenging DPPH and hydroxyl radicals. researchgate.net The presence of hydroxyl groups is often crucial for this activity. researchgate.net Computational studies using density functional theory (DFT) are frequently employed to calculate parameters like BDE, proton affinity (PA), and ionization potential (IP) to predict the most likely antioxidant mechanism for a given derivative. mdpi.comfrontiersin.org These studies help to rationalize the structure-activity relationships, noting that electron-donating groups generally enhance antioxidant activity by stabilizing the resulting radical. frontiersin.org

Emerging Research Frontiers and Future Perspectives in 6-acetylpyridin-2 1h -one Chemistry

Innovations in Green and Sustainable Synthetic Methodologies

The synthesis of pyridinone derivatives is increasingly guided by the principles of green chemistry, which prioritize efficiency, safety, and environmental stewardship. Researchers are moving away from traditional, often harsh, multi-step procedures toward more sustainable one-pot multicomponent reactions (MCRs).

These green methodologies stand in stark contrast to conventional heating methods, which typically result in lower yields and require significantly longer reaction times. semanticscholar.orgresearchgate.net The development of metal-free and solvent-free protocols further underscores the commitment to sustainability in pyridine synthesis. researchgate.net

Table 1: Comparison of Green Synthesis vs. Traditional Methods for Pyridine Derivatives

| Parameter | Microwave-Assisted Method (Green) | Conventional Reflux Method (Traditional) |

|---|---|---|

| Reaction Time | 2–7 minutes semanticscholar.orgresearchgate.net | 6–9 hours semanticscholar.orgresearchgate.net |

| Product Yield | 82%–94% semanticscholar.orgresearchgate.net | 71%–88% semanticscholar.orgresearchgate.net |

| Energy Consumption | Low | High |

| Solvent | Ethanol (Green Solvent) researchgate.net | Ethanol researchgate.net |

| Process | One-pot, simplified workup researchgate.net | Often requires multiple steps and purification |

Discovery of New Reactivity Modes and Unconventional Transformation Pathways

While standard transformations of the 6-acetylpyridin-2(1H)-one scaffold, such as electrophilic substitution and condensation, are well-documented, recent research has unveiled more complex and unconventional reaction pathways. evitachem.com These discoveries open new avenues for creating molecular diversity.

One fascinating example is the unexpected outcome of the Claisen-Schmidt condensation between 2-acetylpyridine and 2-formylpyridine. ichem.md Instead of the expected chalcone, the reaction proceeds through a cascade involving a Michael addition of another 2-acetylpyridine molecule, followed by an intramolecular aldol condensation. ichem.md This sequence leads to the formation of highly substituted and complex cyclohexanol derivatives, demonstrating a previously underutilized transformation pathway. ichem.md

Furthermore, electrochemical methods are being harnessed to explore new reactivity. The electrooxidative cyclization of 2-acetylpyridine-derived N-phenylhydrazones has been shown to produce triazolopyridinium salts in high yields. beilstein-journals.org This method represents an oxidant-free, electricity-driven transformation that provides access to novel heterocyclic systems fused to the pyridine ring. beilstein-journals.org

Development of Advanced Analytical Techniques for Deeper Structural and Dynamic Understanding

A comprehensive understanding of the structure and properties of this compound derivatives relies on a suite of advanced analytical techniques. While standard methods provide basic characterization, the combination of high-resolution and sophisticated techniques allows for unambiguous structural elucidation and deeper insight.

Nuclear Magnetic Resonance (NMR) Spectroscopy : High-field NMR (e.g., 500 MHz or 600 MHz) is crucial for detailed structural analysis in solution. japsonline.comnih.gov Both ¹H and ¹³C NMR spectra provide precise information on the chemical environment of each atom, allowing for the confirmation of complex molecular architectures. scielo.brmdpi.com For instance, the carbonyl carbon of the acetyl group in derivatives typically appears in the 201-204 ppm region of the ¹³C NMR spectrum. scielo.br

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of newly synthesized compounds. oatext.com

Infrared (IR) Spectroscopy : FT-IR spectroscopy remains essential for identifying key functional groups. The characteristic absorptions for the carbonyl (C=O) and pyridone N-H groups are readily identified, confirming the presence of the core scaffold in synthesized molecules. nih.govresearchgate.net

Table 2: Representative Analytical Data for a Pyridine Derivative

| Technique | Observation | Interpretation |

|---|---|---|

| ¹H NMR | δ 12.73 (s, 1H), 7.92–7.25 (m, 13H), 2.45 (s, 3H) nih.gov | Confirms presence of N-H proton, aromatic protons, and methyl protons. |

| ¹³C NMR | δ 155.03, 153.55, 151.66, 150.72, 146.51, 143.52, 133.03, 129.92, 129.39, 128.67, 128.27, 122.00, 21.67 nih.gov | Shows the various carbon environments in the aromatic rings and the methyl group. |

| IR (cm⁻¹) | 3185 (N-H), 2219 (C≡N), 1645 (C=O) nih.gov | Identifies the N-H bond of the pyridone, a cyano group, and the carbonyl group. |

| X-Ray | Provides precise coordinates for each atom in the crystal. iucr.org | Unambiguously determines the three-dimensional molecular structure. |

Rational Design and Synthesis of Novel Acetylpyridinone Derivatives with Targeted Chemical and Biological Properties

The concept of rational drug design, which involves creating molecules with a specific biological target in mind, is a driving force in modern medicinal chemistry. nih.govmdpi.com The this compound scaffold serves as a versatile starting point for designing novel derivatives with targeted biological activities.

Researchers are systematically modifying the core structure to enhance properties such as antimicrobial, anti-inflammatory, and antioxidant effects. For example, a novel 3-acetylpyridin-2(1H)-one derivative was synthesized and showed potent antibacterial activity against Staphylococcus aureus and Escherichia coli, as well as significant antioxidant capabilities. researchgate.net In another study, a series of new pyridine derivatives were synthesized using green chemistry principles and subsequently evaluated for anti-inflammatory activity, with several compounds showing promising results. semanticscholar.orgresearchgate.net

The synthetic strategy often involves using the acetylpyridone as a key intermediate. For instance, 2-chloro-6-ethoxy-4-acetylpyridine has been used as a starting material to build more complex pyrimidinone and oxazinone derivatives, which were then screened for antimicrobial activity. nih.gov These efforts demonstrate a clear link between the rational design of a molecule, its successful synthesis, and the validation of its intended biological function.

Interdisciplinary Research Integrating Computational Predictions with Experimental Validation

The synergy between computational chemistry and experimental synthesis represents a powerful paradigm in modern chemical research. This interdisciplinary approach accelerates the discovery and optimization of new molecules by predicting their properties before they are synthesized.

Density Functional Theory (DFT) Calculations : DFT is widely used to predict the geometric and electronic properties of acetylpyridinone derivatives. scielo.brresearchgate.net Researchers calculate parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which provide insights into the molecule's reactivity and electronic transitions. researchgate.netresearchgate.net These theoretical predictions of molecular structure and spectroscopic data (NMR, IR) are then compared with experimental results for validation. mdpi.com

Molecular Docking : This computational technique is used to predict how a molecule might bind to a biological target, such as a protein or enzyme. oatext.com By simulating the interaction between a designed acetylpyridinone derivative and a target's active site, researchers can prioritize the synthesis of compounds with the highest predicted binding affinity and potential biological activity. mdpi.com This approach was used to study the behavior of novel ligands against the tyrosinase enzyme. mdpi.com

This integration of in silico prediction and in vitro/in vivo validation allows for a more rational, efficient, and resource-conscious approach to designing the next generation of this compound-based compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.